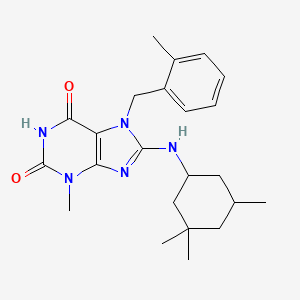
3-methyl-7-(2-methylbenzyl)-8-((3,3,5-trimethylcyclohexyl)amino)-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-7-(2-methylbenzyl)-8-((3,3,5-trimethylcyclohexyl)amino)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H31N5O2 and its molecular weight is 409.534. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Chemical Structure and Properties
The compound belongs to the class of purines, characterized by a fused double-ring structure consisting of pyrimidine and imidazole rings. Its molecular formula is C20H30N4O2, with a molecular weight of approximately 366.48 g/mol. The structural complexity arises from substituents such as methyl and cyclohexyl groups, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H30N4O2 |
| Molecular Weight | 366.48 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Research indicates that purine derivatives can interact with various biological targets, including enzymes and receptors involved in cellular signaling. The specific mechanisms for 3-methyl-7-(2-methylbenzyl)-8-((3,3,5-trimethylcyclohexyl)amino)-1H-purine-2,6(3H,7H)-dione are still under investigation but may include:
- Adenosine Receptor Modulation : Compounds with similar structures have been shown to act as agonists or antagonists at adenosine receptors, which play critical roles in neurotransmission and cardioprotection.
- Inhibition of Enzymatic Activity : Possible inhibition of enzymes such as xanthine oxidase or phosphodiesterases could lead to increased levels of cyclic nucleotides (cAMP and cGMP), influencing various signaling pathways.
Potential Therapeutic Applications
The biological activities suggest potential applications in several therapeutic areas:
- Cardiovascular Diseases : By modulating adenosine receptors, this compound may help in managing conditions like hypertension or heart failure.
- Neurological Disorders : Its ability to influence neurotransmitter systems could have implications for treating disorders such as epilepsy or anxiety.
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, which could be beneficial in conditions like arthritis.
Case Studies and Research Findings
-
Study on Adenosine Receptor Activity :
A study investigated the effects of various purine derivatives on adenosine receptors. The results indicated that certain modifications to the purine structure could enhance receptor affinity and selectivity. This suggests that This compound might exhibit similar properties . -
In Vivo Models :
In vivo studies using animal models have shown that compounds with similar structures can significantly reduce inflammation markers and improve cardiac function post-myocardial infarction. Such findings underscore the potential of this compound in cardiovascular therapy . -
Pharmacokinetics and Toxicity :
Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics for purines. However, toxicity profiles need thorough investigation to ensure safety for human use .
特性
IUPAC Name |
3-methyl-7-[(2-methylphenyl)methyl]-8-[(3,3,5-trimethylcyclohexyl)amino]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O2/c1-14-10-17(12-23(3,4)11-14)24-21-25-19-18(20(29)26-22(30)27(19)5)28(21)13-16-9-7-6-8-15(16)2/h6-9,14,17H,10-13H2,1-5H3,(H,24,25)(H,26,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHANHDCQXWGYIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)NC2=NC3=C(N2CC4=CC=CC=C4C)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













